5-(4-Fluorophenyl)-1,2,4-triazin-3-amine
Overview
Description
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that contains a triazine ring substituted with a fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoroaniline with cyanogen bromide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The triazine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different triazine derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against specific pests or weeds.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, leading to its biological effects. For instance, in medicinal applications, the compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,2,4-triazin-3-amine
- 5-(4-Bromophenyl)-1,2,4-triazin-3-amine
- 5-(4-Methylphenyl)-1,2,4-triazin-3-amine
Uniqueness
Compared to its analogs, 5-(4-Fluorophenyl)-1,2,4-triazin-3-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in drug development and materials science.
Biological Activity
5-(4-Fluorophenyl)-1,2,4-triazin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazine ring system substituted with a fluorophenyl group, which influences its biological activity. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, potentially impacting the compound's interaction with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that triazine derivatives exhibit potent antimicrobial effects. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Several studies have documented the anticancer potential of triazine derivatives. The mechanism often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines .
- Anti-inflammatory Effects : The compound has also been assessed for anti-inflammatory activity. Triazines are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various triazine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range. The study highlighted the importance of the fluorophenyl substitution in enhancing activity compared to non-fluorinated analogs .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of triazine derivatives. The study demonstrated that this compound displayed notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.25 to 8 µg/mL depending on the bacterial strain tested .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at different positions on the triazine ring significantly affect biological activity:
Substituent Position | Modification Type | Effect on Activity |
---|---|---|
2-position | Electron-withdrawing group (e.g., fluorine) | Increased potency against cancer cells |
6-position | Alkyl substitution | Enhanced lipophilicity and permeability |
3-position | Hydroxyl group | Improved solubility and reduced toxicity |
These findings suggest that strategic modifications can optimize the pharmacological profile of triazine derivatives.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-7-3-1-6(2-4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSACLSZOMWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107128-47-2 | |
Record name | 5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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